molecular formula C22H15Br2F3N2 B11091440 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

Cat. No.: B11091440
M. Wt: 524.2 g/mol
InChI Key: IEMFLKUBAROKGG-UHFFFAOYSA-N
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Description

The compound 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a synthetic organic molecule characterized by its complex structure, which includes bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-(trifluoromethyl)acetophenone.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with 3-(trifluoromethyl)acetophenone in the presence of a base like sodium hydroxide to form an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazoline ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the bromine atoms.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Functionalized pyrazoline derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are studied for their potential therapeutic applications. The presence of trifluoromethyl and bromophenyl groups can enhance the biological activity and pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromophenyl groups can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole lies in the presence of bromine atoms, which can participate in unique chemical reactions and interactions

Properties

Molecular Formula

C22H15Br2F3N2

Molecular Weight

524.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

InChI

InChI=1S/C22H15Br2F3N2/c23-17-8-4-14(5-9-17)20-13-21(15-6-10-18(24)11-7-15)29(28-20)19-3-1-2-16(12-19)22(25,26)27/h1-12,21H,13H2

InChI Key

IEMFLKUBAROKGG-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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